molecular formula C23H22N4O2S B305337 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No. B305337
M. Wt: 418.5 g/mol
InChI Key: NLRQZBRTLKLGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential application in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the lungs of mice with acute lung injury. It has also been shown to inhibit the growth of breast cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide in lab experiments is that it has shown promising results in animal models of disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.

Future Directions

There are several future directions for research on 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide. One direction is to further investigate its mechanism of action in order to optimize its use in the treatment of diseases. Another direction is to study its potential application in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies could be conducted to determine its toxicity and pharmacokinetics in order to assess its safety for use in humans.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide involves the reaction of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with naphthalene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified by column chromatography.

Scientific Research Applications

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide has been studied for its potential application in the treatment of various diseases. One study found that it exhibited anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that it had anti-tumor activity in a mouse model of breast cancer.

properties

Product Name

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C23H22N4O2S/c1-2-27-21(15-29-20-10-4-3-5-11-20)25-26-23(27)30-16-22(28)24-19-13-12-17-8-6-7-9-18(17)14-19/h3-14H,2,15-16H2,1H3,(H,24,28)

InChI Key

NLRQZBRTLKLGSZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)COC4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)COC4=CC=CC=C4

Origin of Product

United States

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